molecular formula C22H29ClN2O3S B2548515 Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215483-76-3

Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2548515
CAS RN: 1215483-76-3
M. Wt: 437
InChI Key: IXWGVMHJIZQRMT-UHFFFAOYSA-N
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Description

Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound that likely shares structural and chemical properties with the synthesized analogues described in the provided papers. Although the exact compound is not directly mentioned, the papers discuss closely related thieno[2,3-c]pyridine derivatives, which are of interest due to their potential biological activities and unique chemical properties.

Synthesis Analysis

The synthesis of related compounds involves conventional techniques starting from various precursors. For instance, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . These methods could potentially be adapted for the synthesis of the compound , with modifications to incorporate the isopropyl and phenylpropanamido groups.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic methods, including FTIR, 1H, and 13C NMR . X-ray crystallographic analysis is employed to determine the crystal and molecular structure of one such compound, revealing the presence of intramolecular hydrogen bonds that stabilize the structure . These techniques would be essential in analyzing the molecular structure of Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride.

Chemical Reactions Analysis

The reactivity of similar compounds with O- and N-nucleophiles has been studied, leading to the formation of various substituted pyridine-3-carboxylates and dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones . These reactions are indicative of the potential chemical behavior of the compound , suggesting that it may also undergo nucleophilic substitution reactions that could be exploited for further functionalization or for the synthesis of more complex derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of intramolecular hydrogen bonds, as observed in the X-ray crystallographic analysis, can influence the melting points, solubility, and stability of the compounds . Additionally, the electronic structure, as determined by valence molecular orbital calculations, can be correlated with biological activity, such as antibacterial properties . These analyses would be crucial in understanding the properties of Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride and predicting its behavior in various environments.

Scientific Research Applications

Synthetic Methodologies One of the key applications in scientific research is the development of synthetic methodologies for heterocyclic compounds. For instance, Zhu et al. (2003) described an expedient phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines, showcasing a method that could potentially be applied to synthesize compounds similar to "Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride" (Zhu, Lan, & Kwon, 2003). Gad-Elkareem et al. (2011) worked on pyridine-2(1H)-thione in heterocyclic synthesis, leading to the creation of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, indicating the versatility of related compounds in synthesizing diverse heterocycles with potential antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Antimicrobial and Anticancer Activities Several studies have focused on the antimicrobial and anticancer potentials of compounds structurally related to "Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride". Bakhite, Al‐Sehemi, & Yamada (2005) synthesized novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, exploring their potential as synthetic intermediates for further medicinal chemistry applications (Bakhite, Al‐Sehemi, & Yamada, 2005). Raju et al. (2010) demonstrated the antimycobacterial activity of highly functionalized tetrahydro-pyridines and pyridines, highlighting the importance of such compounds in developing new treatments for tuberculosis (Raju, Stephen, Subbu, Debjani, Perumal, & Dharmarajan, 2010).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. Pyridine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Pyridine is toxic and can be absorbed through the skin. It is also flammable .

Future Directions

The future research directions would likely involve further exploration of the biological activities of this compound and its derivatives, as well as the development of more efficient synthesis methods .

properties

IUPAC Name

ethyl 2-(3-phenylpropanoylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S.ClH/c1-4-27-22(26)20-17-12-13-24(15(2)3)14-18(17)28-21(20)23-19(25)11-10-16-8-6-5-7-9-16;/h5-9,15H,4,10-14H2,1-3H3,(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWGVMHJIZQRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)CCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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